Burkinabin C
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Overview
Description
Burkinabin C is a natural product found in Zanthoxylum zanthoxyloides with data available.
Scientific Research Applications
Antisickling Properties
- Burkinabin C, isolated from Fagara zanthoxyloides (Rutaceae), exhibits significant antisickling properties. This compound, along with its isomers burkinabins A and B, has been identified as potentially useful in treating sickle cell anemia (SCA), a major public health concern in many African countries, including Burkina Faso. The efficacy of these compounds increases from burkinabins A to C (Ouattara et al., 2009).
Haemoglobin C and Malaria
- While not directly about this compound, studies on haemoglobin C (HbC) in Burkina Faso offer relevant context. HbC is common in malarious areas of West Africa and has been associated with a reduced risk of clinical malaria. In particular, HbC homozygotes and heterozygotes have shown significantly lower incidences of clinical malaria. This genetic trait might provide a protective role against malaria, similar to the protective role of haemoglobin S (HbS) (Modiano et al., 2001).
LC/MS/NMR Analysis in Phytochemistry
- LC/MS/NMR analysis has been applied to the structure determination of isomeric divanilloylquinic acids, including this compound, in the root bark of Fagara zanthoxyloides. This detailed chemical analysis underpins the potential use of these compounds in treating sickle cell disease (Ouattara et al., 2004).
Epidemiological Studies on Haemoglobin Variants
- Epidemiological studies in Burkina Faso have investigated haemoglobin variants, particularly HbC, in the context of sickle cell disease. These studies provide valuable insights into the prevalence and genetic dynamics of haemoglobin variants in the population, which can be indirectly relevant to the research and application of compounds like this compound (Nacoulma et al., 2006).
Properties
Molecular Formula |
C23H24O12 |
---|---|
Molecular Weight |
492.4 g/mol |
IUPAC Name |
(1S,3R,4R,5R)-1,3-dihydroxy-4,5-bis[(4-hydroxy-3-methoxybenzoyl)oxy]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C23H24O12/c1-32-16-7-11(3-5-13(16)24)20(27)34-18-10-23(31,22(29)30)9-15(26)19(18)35-21(28)12-4-6-14(25)17(8-12)33-2/h3-8,15,18-19,24-26,31H,9-10H2,1-2H3,(H,29,30)/t15-,18-,19-,23+/m1/s1 |
InChI Key |
NNIPMYIDMKBMBF-ALIIGJLFSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)C(=O)O[C@@H]2C[C@@](C[C@H]([C@H]2OC(=O)C3=CC(=C(C=C3)O)OC)O)(C(=O)O)O)O |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)OC2CC(CC(C2OC(=O)C3=CC(=C(C=C3)O)OC)O)(C(=O)O)O)O |
Synonyms |
burkinabin C |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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